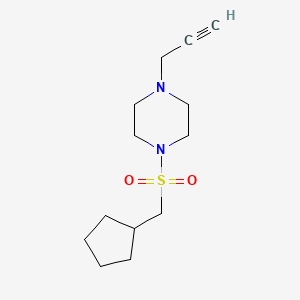

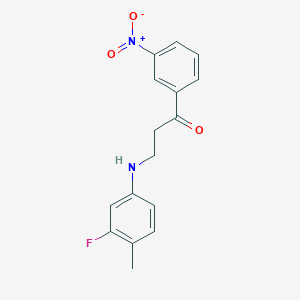

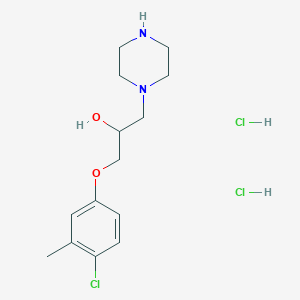

![molecular formula C21H20ClN5O B3017332 N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide CAS No. 1396765-07-3](/img/structure/B3017332.png)

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H20ClN5O and its molecular weight is 393.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural and Electronic Properties

The structural and electronic properties of anticonvulsant drugs, including compounds similar to N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide, have been extensively studied. Research by Georges et al. (1989) on related anticonvulsant compounds shows the importance of crystal structures, such as limited inclination of the phenyl ring and marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle. These structural properties are crucial for understanding the function and potential applications of such compounds (Georges et al., 1989).

Synthesis and Biological Activity

Khalifa et al. (2015) discussed the synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to this compound. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, demonstrating their potential in various biological applications (Khalifa et al., 2015).

Molecular Interaction and Pharmacophore Models

The study of molecular interactions and pharmacophore models, as conducted by Shim et al. (2002), provides insights into how similar compounds interact with specific receptors. This research is fundamental for understanding the therapeutic potential of this compound and its analogues in various medical applications (Shim et al., 2002).

Glycine Transporter Inhibition

Research on glycine transporter inhibitors, like the study by Yamamoto et al. (2016), is relevant to the understanding of this compound. These inhibitors are crucial in exploring the treatment options for various central nervous system disorders (Yamamoto et al., 2016).

Synthesis and Scalability

The scalable and facile synthesis of similar compounds, as detailed by Wei et al. (2016), highlights the practical aspects of producing such compounds for potential therapeutic applications (Wei et al., 2016).

PCSK9 mRNA Translation Inhibition

The discovery of small molecule inhibitors of PCSK9 mRNA translation, like the research by Londregan et al. (2018), provides a framework for understanding how similar compounds could be used in medical research and drug development (Londregan et al., 2018).

Antitubercular and Antibacterial Activities

The study by Bodige et al. (2020) on antitubercular and antibacterial activities of carboxamide derivatives emphasizes the potential of this compound in treating infectious diseases (Bodige et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is the serine/threonine protein kinase B (PKB) , also known as Akt . PKB plays a crucial role in cellular signaling, promoting both cell proliferation and survival .

Mode of Action

The compound interacts with its target, PKB, in a competitive manner with ATP . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This binding promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The optimization of lipophilic substitution within a series of 4-benzyl-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided atp-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in the promotion of cell proliferation and survival . It also inhibits the closely related kinase PKA . The compound exhibits four times higher activity (MIC ≤ 2 μg L −1) than the standard drug PZA (=8 μg L −1) .

Propiedades

IUPAC Name |

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O/c22-17-6-2-1-5-16(17)18-8-9-20(26-25-18)27-13-10-15(11-14-27)24-21(28)19-7-3-4-12-23-19/h1-9,12,15H,10-11,13-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIHBLDOCPXUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

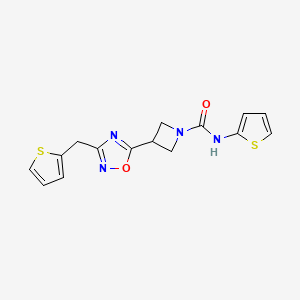

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

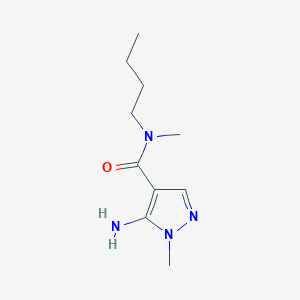

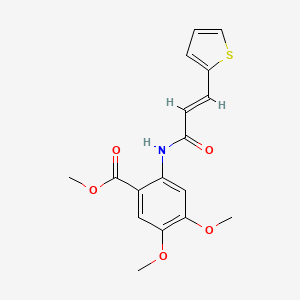

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)

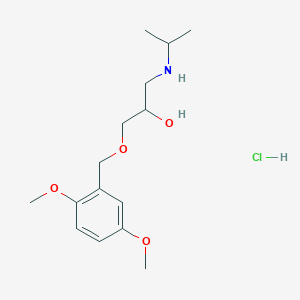

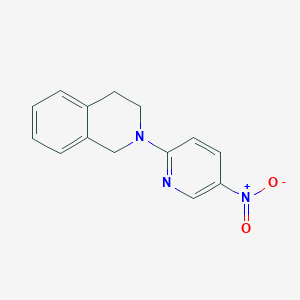

![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)